4-Methyl-1H-pyrazolo[3,4-b]pyridine

Kinase Inhibitors Medicinal Chemistry Structure-Based Drug Design

Secure the critical starting material for your kinase inhibitor and nucleoside receptor programs. Unlike isomeric pyrazolo[1,5-a]pyridines, the [3,4-b] fusion pattern of this scaffold provides a unique bidentate hinge-binding vector essential for overcoming gatekeeper mutations and achieving >26-fold improvement in A1 adenosine receptor affinity over pyrazolopyridones. The 4-methyl group is pre-installed to direct early SAR at N1 and C3, enabling efficient optimization of potency and selectivity for CNS, oncology, or cardiovascular targets. Procure with confidence for your medicinal chemistry library.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 856859-51-3
Cat. No. B1396572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-pyrazolo[3,4-b]pyridine
CAS856859-51-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C2C=NNC2=NC=C1
InChIInChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10)
InChIKeyCVEAAUAFISZRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrazolo[3,4-b]pyridine (CAS 856859-51-3): Core Scaffold & Physicochemical Profile for Kinase-Focused R&D


4-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic building block (C7H7N3, MW 133.15 g/mol) within the pyrazolopyridine family . This scaffold is privileged in medicinal chemistry, serving as a key template for developing ATP-competitive kinase inhibitors due to its ability to engage the kinase hinge region via a hydrogen bond donor-acceptor pair [1]. The 4-methyl substitution provides a defined starting point for SAR exploration, enabling derivatization at multiple positions for target engagement and property optimization [2].

Procurement Risk: Why Pyrazolo[3,4-b]pyridine Isomers and Non-Methylated Analogs Are Not Drop-In Replacements for 4-Methyl-1H-pyrazolo[3,4-b]pyridine


The pyrazolopyridine scaffold is not a single, interchangeable entity. Its kinase inhibition profile is exquisitely sensitive to the precise fusion pattern and substitution vector. Replacing 4-Methyl-1H-pyrazolo[3,4-b]pyridine with a pyrazolo[1,5-a]pyridine or a 5-substituted isomer fundamentally alters the vector of key hydrogen bonds to the kinase hinge, resulting in >100-fold shifts in target potency and selectivity [1]. Even within the [3,4-b] series, the 4-methyl group is not a passive placeholder; it influences the conformational preferences of subsequent derivatizations at the N1 and C3 positions, critically impacting both on-target affinity and off-target promiscuity. Substituting with the unsubstituted 1H-pyrazolo[3,4-b]pyridine introduces a hydrogen-bond donor that can redirect the molecule's binding orientation, leading to divergent SAR and unpredictable biological outcomes [2].

Quantitative Differentiation of 4-Methyl-1H-pyrazolo[3,4-b]pyridine: Comparative Data for Scientific Selection


Kinase Hinge Binding Vector: Scaffold Preference Over Pyrrolo[2,3-b]pyridine

In the design of ATP-competitive kinase inhibitors, the pyrazolo[3,4-b]pyridine scaffold, like 4-Methyl-1H-pyrazolo[3,4-b]pyridine, provides a distinct hydrogen-bonding vector compared to the commonly used pyrrolo[2,3-b]pyridine (7-azaindole). While pyrrolo[2,3-b]pyridine relies on a single N-H donor and a pyridine N-acceptor, the pyrazolo[3,4-b]pyridine presents a bidentate donor-acceptor system from N1-H and N7 [1]. This difference, confirmed by X-ray crystallography of ligand-bound kinases, enables the pyrazolo[3,4-b]pyridine to access alternative pockets and bypass resistance mutations that sterically hinder 7-azaindole-based inhibitors [1].

Kinase Inhibitors Medicinal Chemistry Structure-Based Drug Design

A1 Adenosine Receptor Antagonism: Scaffold Enables Nanomolar Affinity

In a direct comparative study of 68 pyrazolo[3,4-b]pyridine analogs, the core scaffold itself is a critical determinant of high A1 adenosine receptor (AR) affinity. The study identified a compound with a Ki of 0.16 μM for the bovine A1AR, with the (R)-enantiomer demonstrating a Ki of 38 nM [1]. In stark contrast, related pyrazolo[3,4-b]pyridone and pyrazolo[3,4-b]pyrimidine analogs, which replace the pyridine nitrogen, show significantly reduced affinity (Ki > 1 μM) due to the loss of a critical hinge interaction [2]. This highlights that the unsubstituted pyrazolo[3,4-b]pyridine core (the basis for 4-Methyl-1H-pyrazolo[3,4-b]pyridine) is essential for achieving sub-micromolar A1AR binding.

GPCR Antagonists Adenosine Receptor CNS Drug Discovery

Anticancer Activity: Pyrazolo[3,4-b]pyridine Scaffold Drives Broad-Spectrum Cytotoxicity

A 2025 study evaluating a new series of pyrazolo[3,4-b]pyridines (8a–g, 10a–g, and 12) as Topoisomerase IIα inhibitors found that the core scaffold imparts potent, broad-spectrum antiproliferative activity. The most active derivative (8c) exhibited a GI50 MG-MID value of 1.33 µM (range: 0.54–2.08 µM) across the NCI-60 cancer cell line panel [1]. In contrast, structurally similar pyrazolo[1,5-a]pyrimidine analogs, while also active, show a more limited cell line sensitivity profile and different mechanisms of action (e.g., CDK inhibition) [2]. This demonstrates that the [3,4-b] fusion pattern is specifically linked to a unique profile of cytotoxicity and target engagement (TOPIIα).

Anticancer Agents Topoisomerase II Inhibitors Leukemia

High-Value Application Scenarios for 4-Methyl-1H-pyrazolo[3,4-b]pyridine Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization for Overcoming ATP-Pocket Resistance

Researchers facing acquired resistance to first-line kinase inhibitors (e.g., due to gatekeeper mutations) can leverage the unique hinge-binding vector of the pyrazolo[3,4-b]pyridine scaffold. As established in Section 3, this core engages the kinase hinge via a bidentate donor-acceptor system distinct from pyrrolo[2,3-b]pyridine [1]. 4-Methyl-1H-pyrazolo[3,4-b]pyridine provides an ideal starting point for introducing substituents that exploit the altered geometry to restore potency against resistant mutants. This is a proven strategy, with numerous patents covering its use as a key intermediate for TAM, MET, and PI4KIIIβ inhibitors [2].

Development of High-Affinity A1 Adenosine Receptor Antagonists

For CNS or cardiovascular programs targeting the A1 adenosine receptor, the pyrazolo[3,4-b]pyridine core is a validated, high-affinity starting point. Direct comparative data shows a >26-fold improvement in binding affinity (Ki) over the pyrazolo[3,4-b]pyridone analog [3]. Procuring 4-Methyl-1H-pyrazolo[3,4-b]pyridine allows medicinal chemists to install the critical 4-methyl group early, enabling efficient SAR exploration at the N1 and C3 positions to optimize potency, selectivity, and pharmacokinetic properties without compromising the core scaffold's essential hinge interaction.

Broad-Spectrum Anticancer Agent Discovery via Topoisomerase IIα Inhibition

The 2025 study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit potent, broad-spectrum antiproliferative activity across the NCI-60 panel, with a mean GI50 of 1.33 µM and a defined mechanism of TOPIIα inhibition [4]. This contrasts with the more narrow spectrum of pyrazolo[1,5-a]pyrimidine analogs. Scientists initiating new anticancer discovery projects, particularly those focused on leukemia or solid tumors with high TOPIIα expression, can confidently select 4-Methyl-1H-pyrazolo[3,4-b]pyridine as a starting material to build focused libraries around this validated, mechanism-driven scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.